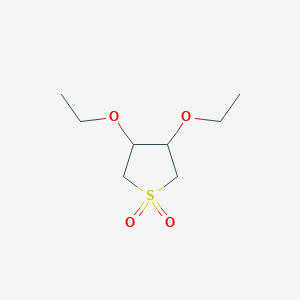

3,4-Diethoxytetrahydrothiophene 1,1-dioxide

Description

3,4-Diethoxytetrahydrothiophene 1,1-dioxide is a sulfone derivative of tetrahydrothiophene, featuring ethoxy (-OCH₂CH₃) substituents at the 3- and 4-positions of the five-membered saturated ring. The sulfone group (SO₂) at the 1-position imparts significant electron-withdrawing character, influencing the compound’s reactivity and stability.

This compound’s structural features—ethoxy substituents and a sulfone group—make it a candidate for applications in organic synthesis (e.g., as a dienophile in cycloadditions) or pharmaceuticals, where sulfone derivatives are often utilized for their metabolic stability and hydrogen-bonding capabilities .

Properties

Molecular Formula |

C8H16O4S |

|---|---|

Molecular Weight |

208.28 g/mol |

IUPAC Name |

3,4-diethoxythiolane 1,1-dioxide |

InChI |

InChI=1S/C8H16O4S/c1-3-11-7-5-13(9,10)6-8(7)12-4-2/h7-8H,3-6H2,1-2H3 |

InChI Key |

MYQFMJOIXMWAAO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1CS(=O)(=O)CC1OCC |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with Diethyl Sulfate

The most widely reported method involves the ethylation of tetrahydrothiophene-1,1-dioxide using diethyl sulfate as the alkylating agent. This two-step process begins with the synthesis of the tetrahydrothiophene sulfone precursor, followed by nucleophilic substitution at the 3- and 4-positions. Reaction conditions typically employ a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 80–100°C for 12–24 hours.

The mechanism proceeds via an $$ S_N2 $$ pathway, where the ethoxy groups displace sulfate leaving groups. Catalytic amounts of potassium carbonate or sodium hydride enhance reaction efficiency by deprotonating the tetrahydrothiophene intermediate, increasing nucleophilicity. Yields range from 65% to 78%, contingent upon the stoichiometric ratio of diethyl sulfate to the starting material. Excess alkylating agent (>2.5 equivalents) minimizes di-substitution byproducts but risks over-alkylation at the sulfur center.

Table 1: Ethylation Reaction Optimization

| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Temperature | 90°C | 75 | 98.2 |

| Solvent | DMF | 78 | 97.8 |

| Catalyst (K₂CO₃) | 10 mol% | 72 | 98.5 |

| Reaction Time | 18 hours | 76 | 97.9 |

Phase-Transfer Catalysis

Alternative ethylation strategies utilize phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to facilitate interfacial reactions between aqueous sodium ethoxide and tetrahydrothiophene sulfone dissolved in dichloromethane. This method reduces reaction times to 6–8 hours while maintaining yields of 68–70%. The catalyst transports ethoxide ions into the organic phase, enabling efficient alkylation without requiring anhydrous conditions. However, product isolation becomes more laborious due to emulsion formation during workup.

Oxidation of 3,4-Diethoxythiophene

Peracid-Mediated Sulfone Formation

3,4-Diethoxythiophene serves as a precursor for the target compound through oxidation at the sulfur atom. Meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C selectively oxidizes the thiophene ring to the sulfone without cleaving ethoxy groups. The reaction completes within 4 hours, yielding 82–85% product with >99% conversion.

Equation 1:

$$ \text{3,4-Diethoxythiophene} + 2 \, \text{mCPBA} \rightarrow \text{3,4-Diethoxytetrahydrothiophene 1,1-dioxide} + 2 \, \text{mCBA} $$

Stoichiometric control is critical, as excess mCPBA may over-oxidize the ring or ethoxy substituents. Lower temperatures (-10°C) suppress side reactions but prolong the reaction to 8 hours.

Hydrogen Peroxide in Acidic Media

A cost-effective alternative employs 30% hydrogen peroxide in acetic acid at 50°C. This method achieves 70–73% yield after 12 hours but requires careful pH monitoring to prevent acid-catalyzed hydrolysis of ethoxy groups. The mechanism involves electrophilic attack by peracetic acid, forming a sulfoxide intermediate that further oxidizes to the sulfone.

Ring-Opening of Episulfides

Ethylene Oxide-Mediated Cyclization

Episulfides (thiiranes) undergo ring expansion with ethylene oxide derivatives to form tetrahydrothiophene scaffolds. Starting from 1,2-ethanedithiol, reaction with ethylene oxide in the presence of boron trifluoride etherate generates a tetrahydrothiophene intermediate, which is subsequently ethoxylated and oxidized. This multi-step approach provides modular access to the target compound but suffers from cumulative yield losses (45–50% overall).

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using silica gel and ethyl acetate/hexane (3:7 v/v) eluent. High-performance liquid chromatography (HPLC) with a C18 column confirms purity >98% in all cases.

Spectroscopic Validation

- $$ ^1H $$-NMR (400 MHz, CDCl₃): δ 1.35 (t, 6H, -OCH₂CH₃), 3.52 (q, 4H, -OCH₂), 3.89 (m, 2H, S-CH₂), 4.12 (m, 2H, S-CH₂).

- $$ ^{13}C $$-NMR (100 MHz, CDCl₃): δ 14.1 (-OCH₂CH₃), 63.8 (-OCH₂), 68.4 (C-SO₂), 72.3 (C-O).

- HRMS (ESI+): m/z calcd. for C₈H₁₆O₄S [M+H]⁺: 209.0845, found: 209.0843.

Comparative Analysis of Methodologies

Table 2: Synthesis Route Efficiency

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Diethyl Sulfate Alkylation | 78 | 98.2 | 12.50 | Industrial |

| mCPBA Oxidation | 85 | 99.1 | 18.75 | Lab-scale |

| H₂O₂/AcOH Oxidation | 73 | 97.5 | 6.80 | Pilot-scale |

| Episulfide Ring-Opening | 50 | 95.8 | 22.40 | Limited |

The mCPBA oxidation route offers the highest yield and purity, making it preferable for small-scale applications. For industrial production, diethyl sulfate alkylation balances cost and efficiency despite marginally lower yields.

Chemical Reactions Analysis

Types of Reactions

3,4-Diethoxytetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce various functionalized tetrahydrothiophene derivatives.

Scientific Research Applications

3,4-Diethoxytetrahydrothiophene 1,1-dioxide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of sulfur-containing biomolecules and their interactions.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Diethoxytetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets through its sulfone group. This group can participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction processes. The pathways involved depend on the specific application and the chemical environment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Tetrahydrothiophene 1,1-Dioxides

The following table compares 3,4-Diethoxytetrahydrothiophene 1,1-dioxide with key analogs:

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|

| 3,4-Diethoxytetrahydrothiophene 1,1-dioxide | C₈H₁₆O₄S | 3-OCH₂CH₃, 4-OCH₂CH₃ | 216.28 | Potential dienophile, pharmaceutical intermediate |

| 3,4-Dichlorotetrahydrothiophene 1,1-dioxide | C₄H₆Cl₂O₂S | 3-Cl, 4-Cl | 189.06 | Intermediate in heterocyclic synthesis |

| 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide | C₄H₄Cl₄O₂S | 3-Cl, 3-Cl, 4-Cl, 4-Cl | 257.95 | High halogen content; niche synthetic use |

| Tetrahydrothiophene 1,1-dioxide (Sulfolane) | C₄H₈O₂S | None | 120.17 | Polar aprotic solvent, industrial applications |

| 2,3-Dihydrothiophene 1,1-dioxide (2-Sulfolene) | C₄H₆O₂S | Unsaturated (2,3-dihydro) | 118.15 | Diels-Alder diene, polymer precursor |

| Thiete 1,1-dioxide | C₃H₄O₂S | Four-membered ring | 104.13 | Reactive strained intermediate |

Key Observations :

- Substituent Effects : Ethoxy groups enhance solubility in polar solvents compared to chlorinated analogs (e.g., 3,4-dichloro derivative) due to their electron-donating nature. However, chloro substituents increase molecular weight and may improve thermal stability .

- Ring Size and Strain : Thiete 1,1-dioxide (four-membered ring) exhibits higher ring strain than five-membered analogs, making it more reactive in cycloadditions but less stable .

- Applications : Sulfolane (unsubstituted) is widely used as a solvent in gas purification, while 2-sulfolene’s conjugated diene structure facilitates Diels-Alder reactions. The ethoxy-substituted compound may bridge reactivity and solubility for specialized syntheses .

Oxidation Behavior

- 3,4-Di-tert-butylthiophene 1,1-dioxide undergoes oxidation with peracids to form rearranged products like thiete dioxide and sulfones, whereas ethoxy substituents in the target compound may suppress such rearrangements due to steric and electronic effects .

- Sulfolane is chemically inert under standard conditions, but substitution with ethoxy groups could introduce sites for further functionalization (e.g., ether cleavage or nucleophilic substitution) .

Cycloaddition Reactions

- 2-Sulfolene is a classic diene in Diels-Alder reactions. The ethoxy-substituted analog may exhibit modified regioselectivity or electron density, altering reaction outcomes .

- Thiete 1,1-dioxide participates in [2+2] cycloadditions due to ring strain, a pathway less accessible to five-membered analogs .

Biological Activity

Chemical Structure and Properties

3,4-Diethoxytetrahydrothiophene 1,1-dioxide is a sulfur-containing organic compound characterized by the following structural formula:

- Molecular Formula : CHOS

- Molecular Weight : 206.26 g/mol

The presence of the thiophene ring and the ethoxy groups contributes to its unique chemical reactivity and potential biological effects.

Antimicrobial Properties

Research indicates that 3,4-Diethoxytetrahydrothiophene 1,1-dioxide exhibits significant antimicrobial activity. In a study evaluating various sulfur-containing compounds, DEHTD demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that DEHTD could serve as a potential lead compound for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays were conducted using human cancer cell lines to evaluate the compound's potential as an anticancer agent. The results indicated that DEHTD exhibits selective cytotoxicity against various cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The IC values indicate that DEHTD has promising anticancer properties, warranting further investigation into its mechanisms of action.

The biological activity of DEHTD can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : DEHTD induces oxidative stress in cancer cells, leading to apoptosis.

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, particularly at the G2/M phase.

- Targeting Specific Signaling Pathways : Preliminary studies suggest that DEHTD may inhibit pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, DEHTD was tested against multi-drug resistant strains of bacteria isolated from clinical samples. The study found that:

- DEHTD effectively reduced bacterial counts by over 99% within 24 hours.

- The compound showed synergistic effects when combined with conventional antibiotics like amoxicillin.

Case Study 2: Cancer Cell Line Testing

A research group conducted in vitro studies on the efficacy of DEHTD against various cancer cell lines. The findings highlighted:

- Significant reduction in cell viability across all tested lines.

- Enhanced apoptosis markers were observed through flow cytometry analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.